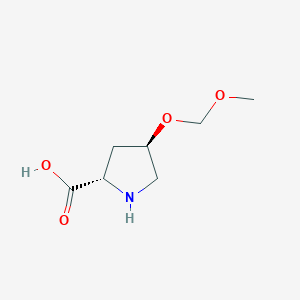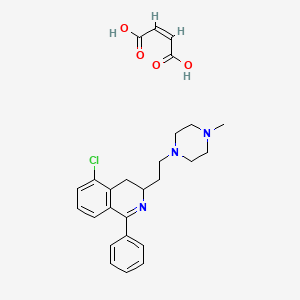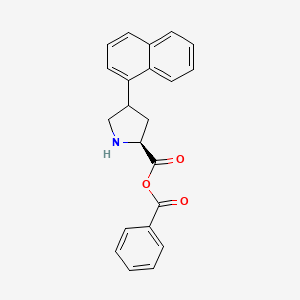![molecular formula C9H15NO2 B12885642 1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one CAS No. 77219-14-8](/img/structure/B12885642.png)
1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone is a chemical compound belonging to the oxazoline family Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry. Industrial production methods may involve the use of flow reactors containing commercial manganese dioxide to achieve oxidative aromatization of oxazolines to oxazoles .
Analyse Chemischer Reaktionen
1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline ring can be modified by introducing different substituents.
Major products formed from these reactions include oxazoles, reduced oxazolines, and various substituted oxazolines, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic functions, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone can be compared with other oxazoline derivatives, such as:
2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)pyridine: This compound has a pyridine ring instead of an ethanone group, which affects its chemical reactivity and applications.
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane: This dimeric compound has two oxazoline rings, providing different steric and electronic properties.
®-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide: This compound includes a methanesulfonamide group, which influences its biological activity and potential therapeutic uses.
The uniqueness of 1-(2-Isopropyl-5-methyl-4,5-dihydrooxazol-5-yl)ethanone lies in its specific substituents and the resulting chemical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
77219-14-8 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(5-methyl-2-propan-2-yl-4H-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)8-10-5-9(4,12-8)7(3)11/h6H,5H2,1-4H3 |
InChI-Schlüssel |
UIWJUKUDAIBDOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NCC(O1)(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)
![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)



![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)






